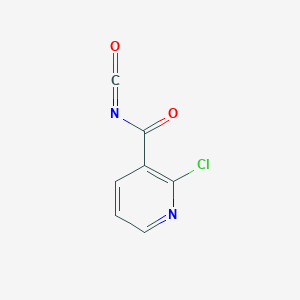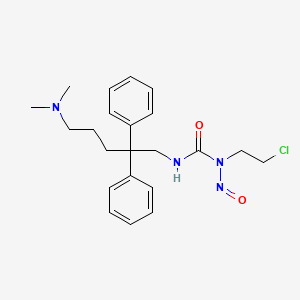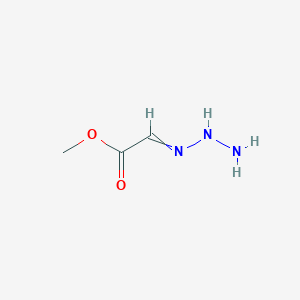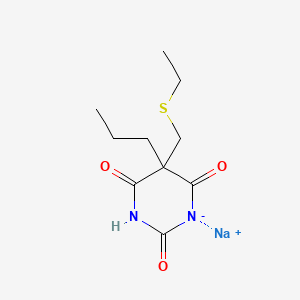
5-(Ethylthiomethyl)-5-propylbarbituric acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethylthiomethyl)-5-propylbarbituric acid sodium salt: is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants. They are used for various medical purposes, including as sedatives, anesthetics, and anticonvulsants. The specific compound is a sodium salt form, which typically enhances its solubility in water, making it more suitable for certain pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethylthiomethyl)-5-propylbarbituric acid sodium salt involves several steps:
Starting Materials: The synthesis begins with the preparation of barbituric acid derivatives. Barbituric acid is synthesized from malonic acid and urea.
Alkylation: The barbituric acid derivative is then alkylated using ethylthiomethyl and propyl groups. This step typically involves the use of alkyl halides in the presence of a base.
Formation of Sodium Salt: The final step involves the conversion of the barbituric acid derivative into its sodium salt form. This is achieved by reacting the compound with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent barbituric acid form.
Substitution: The ethylthiomethyl and propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Substitution Reactions: Alkyl halides and bases such as sodium hydride (NaH) are used for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Parent barbituric acid derivatives.
Substitution Products: Various alkyl or aryl-substituted barbituric acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of other barbiturate derivatives. It serves as a model compound for studying the reactivity and stability of barbiturates.
Biology: In biological research, it is used to study the effects of barbiturates on the central nervous system. It helps in understanding the mechanisms of action of sedatives and anesthetics.
Medicine: Medically, the compound is investigated for its potential use as a sedative, anesthetic, and anticonvulsant. It is also studied for its pharmacokinetics and pharmacodynamics.
Industry: In the pharmaceutical industry, it is used in the formulation of drugs that require water-soluble barbiturates. It is also used in the development of new barbiturate-based medications.
Mecanismo De Acción
The mechanism of action of 5-(Ethylthiomethyl)-5-propylbarbituric acid sodium salt involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. The compound enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx into neurons. This hyperpolarizes the neurons, making them less excitable and producing sedative, hypnotic, and anticonvulsant effects.
Comparación Con Compuestos Similares
Phenobarbital: Another barbiturate used as a sedative and anticonvulsant.
Thiopental: A barbiturate used for induction of anesthesia.
Secobarbital: A barbiturate used for short-term treatment of insomnia.
Uniqueness: 5-(Ethylthiomethyl)-5-propylbarbituric acid sodium salt is unique due to its specific alkyl substitutions, which may confer distinct pharmacokinetic properties such as solubility, onset of action, and duration of effect. Its sodium salt form enhances its water solubility, making it more suitable for intravenous administration compared to other barbiturates.
Propiedades
Número CAS |
73681-07-9 |
|---|---|
Fórmula molecular |
C10H15N2NaO3S |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
sodium;5-(ethylsulfanylmethyl)-5-propylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3S.Na/c1-3-5-10(6-16-4-2)7(13)11-9(15)12-8(10)14;/h3-6H2,1-2H3,(H2,11,12,13,14,15);/q;+1/p-1 |
Clave InChI |
ZDRDQXGYMRROQH-UHFFFAOYSA-M |
SMILES canónico |
CCCC1(C(=O)NC(=O)[N-]C1=O)CSCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


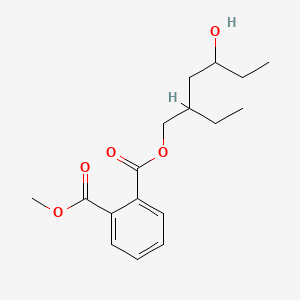
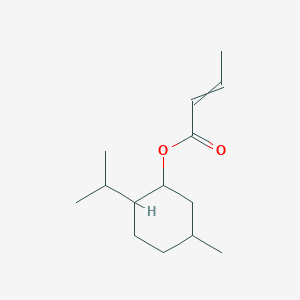
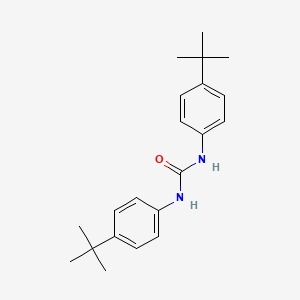
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)
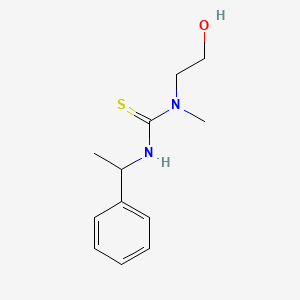
![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)
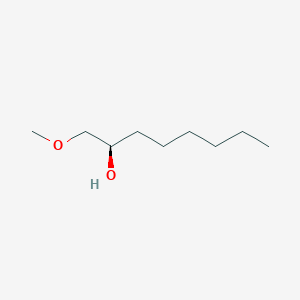
![7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane](/img/structure/B14438733.png)

